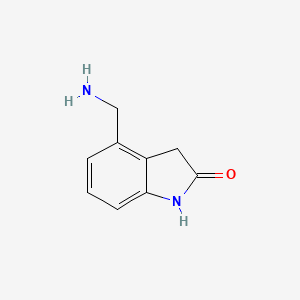

4-(Aminomethyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNSTHVHICXSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267888 | |

| Record name | 4-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-48-5 | |

| Record name | 4-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214759-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Aminomethylation Reactions

Aminomethylation, a fundamental process for introducing an aminomethyl group onto a substrate, is central to the synthesis of the title compound. The Mannich reaction is a classic example of such a transformation. byjus.com

The synthesis of 4-(Aminomethyl)indolin-2-one and its derivatives often involves the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The product of this reaction is a β-amino-carbonyl compound known as a Mannich base. byjus.com

The mechanism of the Mannich reaction proceeds through two primary steps: byjus.com

Formation of an Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base). wikipedia.orgchemistrysteps.com Primary or secondary amines are required as they possess the necessary N-H proton for the formation of the intermediate. byjus.comlibretexts.org

Electrophilic Attack: The compound containing the active hydrogen, in this case, the indolin-2-one, tautomerizes to its enol form. wikipedia.org This enol, acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion. chemistrysteps.com A final deprotonation step yields the β-amino-carbonyl product, the Mannich base. chemistrysteps.com

Indole (B1671886) and its derivatives are particularly active substrates for the Mannich reaction, readily undergoing aminomethylation. libretexts.org The reaction is considered a condensation reaction. byjus.com

Table 1: Key Steps in Mannich Base Formation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Amine, Aldehyde | Iminium Ion | Nucleophilic addition of the amine to the aldehyde followed by dehydration. |

| 2 | Enol form of Indolin-2-one, Iminium Ion | Mannich Base | Nucleophilic attack of the enol on the iminium ion. |

Oxidative and Reductive Transformations of this compound

The indolin-2-one core is susceptible to both oxidation and reduction, allowing for the introduction of further functionality or modification of the heterocyclic ring.

Oxidative transformations can lead to the formation of indolin-3-one derivatives. For instance, oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles can yield structurally diverse 2,2-disubstituted indolin-3-ones. mdpi.com This type of reaction highlights the potential to functionalize the C2 position of the indolinone ring under oxidative conditions. Another approach involves the oxidative transformation of 2-furylanilines into functionalized indolin-3-ones using reagents like m-CPBA. nih.gov While not directly involving this compound, these methods illustrate the general reactivity of the indolinone scaffold towards oxidation.

Reductive transformations, on the other hand, can target the carbonyl group of the lactam. The reduction of the carbonyl at the 2-position would lead to the corresponding indoline derivative. General methods for the reduction of amides, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄), could potentially be applied, although the selectivity in the presence of other functional groups would need to be considered. A milder approach involves the reduction of 2-nitrophenylacetic acid to form oxindoles, which proceeds through the reduction of the nitro group and subsequent condensation. researchgate.net

Ring Functionalization Mechanisms

Functionalization of the indolin-2-one ring system, beyond the aminomethyl group, allows for the synthesis of a wide range of derivatives. The C3 position of the indolin-2-one ring is a common site for functionalization.

One strategy involves the use of 2-indolylmethanols, which, upon activation with Brønsted or Lewis acids, generate an electrophilic system that can react with various nucleophiles at the 3-position. researchgate.net This approach provides a pathway for introducing alkyl, aryl, or other groups at this position.

Another method for functionalizing the indole nucleus is through reactions with 1,3,5-triazinanes. nih.gov In the absence of a Lewis acid, the reaction between indoles and 1,3,5-triazinanes can lead to C-3 amino-methylated products. nih.gov This reaction proceeds via nucleophilic attack of the indole on an imine generated from the triazinane. nih.gov

Table 2: Selected Ring Functionalization Strategies for Indolin-2-one Derivatives

| Position | Reagent/Method | Mechanism | Resulting Structure |

|---|---|---|---|

| C3 | 2-Indolylmethanols with acid catalysis | Generation of an electrophilic intermediate followed by nucleophilic attack. | 3-Substituted indolin-2-ones |

| C3 | 1,3,5-Triazinanes (no Lewis acid) | Nucleophilic attack on an in situ generated imine. | C-3 Amino-methylated indoles |

Coupling Reactions and Heterocycle Annulation

Building upon the this compound scaffold, coupling reactions and heterocycle annulation strategies offer pathways to more complex, polycyclic structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings have been used to synthesize highly functionalized indole-2-carbonitriles from appropriately substituted indole precursors. nih.gov These methodologies could potentially be adapted for the functionalization of the aromatic ring of this compound, provided a suitable leaving group is present.

Heterocycle annulation involves the construction of a new ring fused to the existing indolin-2-one core. One such strategy involves a [4+1] annulative double C–H functionalization of N,N-dialkylanilines to construct N-alkylindoles. nih.gov This approach utilizes a site-selective hydrogen atom transfer followed by the addition of a sulfonyl diazo coupling partner. nih.gov Another method for forming heterocyclic rings is through the reaction of bromoethylsulfonium salts with compounds containing two nucleophilic centers, such as 1,2- or 1,3-aminoalcohols. bris.ac.uk This reaction proceeds via the in situ generation of a vinyl sulfonium salt, which then undergoes annulation to form six- or seven-membered heterocyclic rings. bris.ac.uk These annulation strategies could potentially be applied to derivatives of this compound to create novel, fused heterocyclic systems.

Derivatives and Analogues: Design, Synthesis, and Structural Variation

Design Principles for Novel 4-(Aminomethyl)indolin-2-one Derivatives

The design of new this compound derivatives is largely guided by the principles of molecular hybridization and structure-activity relationship (SAR) studies. The indolin-2-one nucleus is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net A key strategy involves the incorporation of this moiety into other pharmacologically active scaffolds, such as pyrrole (B145914), oxadiazole, or thiazolidinone, to create hybrid molecules with potentially synergistic or enhanced activities. researchgate.net

A significant focus in the design of these derivatives has been the development of kinase inhibitors. For instance, the pharmacophoric features of successful kinase inhibitors like Sunitinib, which contains an indolin-2-one core, are often used as a template. nih.gov These features typically include a heterocyclic system capable of forming hydrogen bonds in the hinge region of a kinase, a central aromatic linker, and various hydrophobic groups to occupy the allosteric hydrophobic pocket. nih.gov Modifications at the C-3 position of the oxindole (B195798) ring have been found to be particularly important for their antiangiogenic and anticancer activities. researchgate.net

Furthermore, fragment-based drug design is another employed strategy. This approach involves identifying and optimizing molecular fragments that bind to specific biological targets. For example, this method has been used to design and optimize indolin-2-one derivatives as inhibitors of cyclin-dependent protein kinase 8 (CDK8). nih.gov The goal of these design principles is to improve properties such as anticancer activity, bioavailability, and solubility, while potentially reducing toxicity. researchgate.net

Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

The fusion of the this compound core with other heterocyclic rings has yielded a multitude of hybrid molecules with a broad spectrum of biological activities. This molecular hybridization approach aims to combine the pharmacophoric features of different scaffolds to create novel compounds with improved therapeutic potential.

The combination of the indolin-2-one moiety with a 4-thiazolidinone (B1220212) ring has been a fruitful area of research, leading to the discovery of potent antitumor agents. nih.gov Thiazolidinone derivatives themselves are known to possess a wide range of biological activities. biointerfaceresearch.com The synthesis of these hybrids often involves a Knoevenagel condensation reaction between isatin (B1672199) derivatives and a thiazolidinone scaffold. biointerfaceresearch.com

Several studies have reported the synthesis and in vitro evaluation of these conjugates against various human cancer cell lines. For instance, one study described a series of novel 4-thiazolidinone and indolin-2-one hybrid derivatives, with some compounds exhibiting significant cytotoxic activities. nih.gov Compound 10c from this series was found to be significantly more active than the reference drug Sunitinib against several cancer cell lines. nih.gov Another series of indolin-2-one derivatives bearing the 4-thiazolidinone moiety also showed remarkable cytotoxicity and selectivity against cancer cell lines. researchgate.net Specifically, compound 5h demonstrated potent activity against HT-29 and H460 cancer cell lines. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 10c | HT-29 | 0.025 | nih.gov |

| 10c | H460 | 0.075 | nih.gov |

| 10c | MDA-MB-231 | 0.77 | nih.gov |

| 10c | SMMC-7721 | 1.95 | nih.gov |

| 5h | HT-29 | 0.016 | researchgate.net |

| 5h | H460 | 0.0037 | researchgate.net |

| 7g | A549 | 40 | biointerfaceresearch.com |

| 7g | MCF-7 | 40 | biointerfaceresearch.com |

| 7g | PC3 | 50 | biointerfaceresearch.com |

| 7m | MDA-MB-231 | 0.78 | researchgate.net |

| 7m | H460 | 0.056 | researchgate.net |

| 7m | HT-29 | 0.018 | researchgate.net |

The 1,2,4-oxadiazole (B8745197) ring is another heterocyclic moiety that has been successfully hybridized with the indolin-2-one scaffold. This combination has been explored for the development of multitargeted inhibitors with antiproliferative activity. frontiersin.orgnih.gov The synthesis of these hybrids can involve multiple steps, for example, reacting an indole (B1671886) derivative with semicarbazide (B1199961) to form an oxadiazole-bearing amine intermediate. nih.gov

Research into these hybrids has demonstrated their potential as anticancer agents. For instance, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids were designed and synthesized, with several compounds showing significant antiproliferative action. frontiersin.orgnih.gov Another study focused on hybrid indole-oxadiazole linked thiazolidinone derivatives, which were evaluated for their anti-diabetic properties. nih.gov Furthermore, the incorporation of a 1,2,3-triazole moiety alongside the indole and oxadiazole rings has also been investigated, with the resulting hybrids showing good antiproliferative activity against various human cancer cell lines. researchgate.net

| Compound Series | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-oxadiazole/quinazoline-4-one hybrids (9b, 9c, 9h, 9k, 9l) | Antiproliferative | Showed significant antiproliferative action. | frontiersin.orgnih.gov |

| Indole-derived oxadiazole bearing thiazolidinone (Compounds 7, 9, 15) | α-amylase and α-glucosidase inhibition | Exhibited excellent inhibition compared to the standard, acarbose. | nih.gov |

| Indole/phthalimide/oxadiazole-1,2,3 triazole hybrids | Antiproliferative (HCT-116, HepG2, MCF-7) | All synthesized hybrids showed good antiproliferative activity. | researchgate.net |

Quinazolinone scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antitumor, and antibacterial effects. mdpi.comnih.gov The hybridization of indolin-2-one with quinazolin-4(3H)-one has been investigated to create novel cytotoxic agents. The synthesis of these derivatives can be achieved through various routes, including the condensation of isatin derivatives with 2-(4-aminophenyl)quinazolin-4(3H)-one. mdpi.com

Studies have shown that substitutions on the indolin-2-one ring of these hybrids can significantly influence their cytotoxic activity. For example, a series of indolin-2-one and quinazolin-4(3H)-one hybrids linked via an imine bond were synthesized and evaluated. researchgate.net It was found that a 5-bromo substituent on the indolin-2-one ring (compound 5c ) led to weak cytotoxic activity, while the presence of a 4-methoxybenzyl group at the N1-position (compound 7c ) resulted in more active compounds. researchgate.net Another study on indolinone-based molecules also identified compounds with potent cytotoxic effects against hepatocellular carcinoma cells. mdpi.comnih.gov

| Compound | Substitution on Indolin-2-one | Activity | Reference |

|---|---|---|---|

| 5c | 5-bromo | Weak cytotoxic activity (27-49% inhibition at 20 µM) | researchgate.net |

| 7c | N1-(4-methoxybenzyl) | More active (32-63% inhibition at 20 µM) | researchgate.net |

| 9 | - | IC50 against HepG-2: 2.53 µM | mdpi.comnih.gov |

| 20 | - | IC50 against HepG-2: 3.54 µM | mdpi.comnih.gov |

The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is a valuable building block in medicinal chemistry due to its reactivity and presence in biologically active molecules. nih.govrsc.org The concept of creating hybrid molecules incorporating aziridines has been explored to generate structural diversity and novel therapeutic agents. nih.gov This approach of molecular hybridization can offer both pharmacological and synthetic advantages. nih.gov

While the direct hybridization of this compound with an aziridine ring is a specific area of interest, the broader strategy of combining aziridines with other privileged heterocyclic scaffolds, such as quinolines, has been documented. nih.gov These hybrid structures can serve as both bioactive substances and synthetic intermediates for further chemical modifications. nih.gov The strained nature of the aziridine ring allows for selective chemical transformations, providing a pathway to a variety of functionalized compounds. researchgate.net

The thiazole (B1198619) ring is another important heterocyclic system that has been incorporated into the indolin-2-one scaffold to develop new therapeutic agents. nih.govnih.gov These conjugates have been designed with various biological targets in mind, including kinases and microbial enzymes. nih.govnih.gov The synthesis of these hybrids can be achieved through multi-step reaction sequences, often involving the condensation of an isatin-derived intermediate with a thiazole-containing moiety. acs.org

Several series of 2-oxoindolin-3-ylidene thiazole derivatives have been designed and synthesized, inspired by the pharmacophoric features of kinase inhibitors. nih.gov Some of these compounds have demonstrated potent antiproliferative activity against a panel of cancer cell lines. nih.gov For example, compounds 4b, 4c, 4d, 4l, and 6c were identified as highly potent, with compound 4c emerging as a promising lead for further development. nih.gov In addition to anticancer activity, indolin-2-one derivatives incorporating a thiazole moiety have also been investigated as novel antimicrobial and antibiofilm agents. nih.gov

| Compound | Mean Growth Inhibition (%) | Reference |

|---|---|---|

| 4b | 118.86 | nih.gov |

| 4c | 135.32 | nih.gov |

| 4d | 148.27 | nih.gov |

| 4l | 126.16 | nih.gov |

| 6c | 78.46 | nih.gov |

Indolin-2-one-Pyrimido[4,5-b]quinoline Derivatives

The synthesis of pyrimido[4,5-b]quinoline derivatives, a class of fused heterocyclic compounds, has garnered significant attention due to their diverse pharmacological properties. sharif.edu These structures are often prepared through multi-component reactions, which offer advantages such as high efficiency and simple procedures. sharif.edunih.gov A common strategy involves the condensation of a 6-aminopyrimidine derivative, an aldehyde, and a cyclic ketone or related active methylene (B1212753) compound. sharif.edunih.gov

While a direct synthesis starting from this compound is not explicitly detailed in the reviewed literature, the general synthetic routes for pyrimido[4,5-b]quinolines can be adapted. One plausible approach would involve using a suitable derivative of this compound in a multi-component reaction. For instance, a key intermediate could be a 2-aminoquinoline-3-carbonitrile, which can be cyclized with reagents like formamide (B127407), urea, or thiourea (B124793) to form the pyrimidine (B1678525) ring fused to the quinoline (B57606) core. researchgate.netju.edu.sa

Several methods have been established for the synthesis of the core pyrimido[4,5-b]quinoline scaffold. These include:

Three-component coupling: This method often utilizes a 6-aminopyrimidinone, an aromatic aldehyde, and a cyclic C-H acid like dimedone or 1,3-indanedione, often under solvent-free conditions with a catalyst. sharif.edu

Cyclization of 2-aminoquinoline (B145021) precursors: Starting from 2-amino-3-cyanoquinoline, the pyrimidine ring can be constructed by reaction with various one-carbon synthons. researchgate.netnih.gov For example, heating with formamide can yield the corresponding pyrimido[4,5-b]quinoline. scialert.net

Dimroth Rearrangement: This rearrangement has been employed in the synthesis of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, which have shown potential as dual EGFR/HER2 inhibitors. nih.gov

The synthesis often requires specific catalysts and reaction conditions to achieve high yields. A variety of catalysts have been reported, including p-TSA, InCl3, and various nano-magnetic catalysts which allow for easy separation and reusability. sharif.edu

| Method | Key Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| Three-Component Coupling | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, 1,3-indanedione/dimedone | Fe3O4@nano-cellulose/Sb(V) catalyst, solvent-free, 70°C | sharif.edu |

| Cyclization | 2-amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Thiourea, Chloroacetyl chloride, Phenyl isothiocyanate, or Formamide | scialert.net |

| One-Pot Multi-Component Reaction | Aryl aldehydes, Dimedone, 6-amino-1,3-dimethyluracil | DABCO catalyst, 90°C, solvent-free | nih.gov |

| Fusion Reaction | 2-amino-3-cyanoquinoline | Thiourea, Urea, or Guanidine | nih.gov |

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

The indolin-2-one scaffold is a well-established pharmacophore, and its derivatives are known to be potent inhibitors of various protein kinases by interacting with the ATP binding pocket. bohrium.comnih.gov The structure-activity relationship (SAR) of these compounds is heavily influenced by the nature and position of substituents on the indolin-2-one ring system.

Impact of Substituent Position on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interactions of indolin-2-one derivatives are critically dependent on the electronic and steric properties of their substituents. The core indolin-2-one structure is essential for activity, typically engaging in key hydrogen bond interactions with the hinge region of kinase domains. researchgate.netbenthamdirect.com Specifically, the C=O and N-H groups of the lactam ring are crucial for these interactions. researchgate.netbenthamdirect.com

Substitutions at C-3: This position is one of the most frequently modified sites in the design of indolin-2-one-based kinase inhibitors. nih.govresearcher.life Substitutions at C-3, often with a (heteroaryl)methylidenyl or similar group, play a vital role in determining the compound's potency and selectivity. bohrium.comnih.govacs.org

A 3-[(five-membered heteroaryl ring)methylidenyl] group tends to confer high specificity for VEGF receptor tyrosine kinases. acs.org

The introduction of bulky groups on a 3-(substituted benzylidenyl) moiety can lead to high selectivity toward EGF and Her-2 receptor tyrosine kinases. acs.org

Substitutions at C-4: The C-4 position of the indolin-2-one ring is less commonly explored than the C-3 or C-5 positions. The introduction of an aminomethyl group, as in this compound, introduces a basic, flexible side chain. This group can potentially:

Form additional hydrogen bonds or ionic interactions with amino acid residues in a target protein, thereby enhancing binding affinity.

Alter the electronic nature of the aromatic ring, which could modulate the reactivity of the core structure.

Substitutions at other positions (C-5, C-6, etc.): Modifications at these positions are also known to significantly impact activity. For example, in a series of indolin-2-one derivatives designed as PAK4 inhibitors, substitutions on the phenyl ring attached at the C-3 position led to varying potencies. nih.gov Similarly, the presence of a chlorine atom on a pyrrole ring attached at C-3 was found to be important for reducing cardiotoxicity in another series of derivatives. nih.gov The addition of an N-aryl fragment to the indolin-2-one nitrogen can also affect biological activity. nih.gov

| Position | Substituent Type | Observed Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| C-3 | (Five-membered heteroaryl)methylidenyl | High specificity for VEGF (Flk-1) RTK | acs.org |

| C-3 | (Substituted benzylidenyl) with bulky groups | High selectivity for EGF and Her-2 RTKs | acs.org |

| C-3 | Extended side chain | High potency and selectivity against PDGF and VEGF RTKs | acs.org |

| C-4' of Pyrrole at C-3 | 2-(ethyl-amino)ethylcarbamoyl | Enhanced antitumor activities | nih.gov |

| N-1 | Aryl fragment | Affects anticancer activity | nih.gov |

Conformational Analysis of Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of indolin-2-one derivatives is essential for understanding their SAR from a structural perspective. The indolin-2-one core is relatively rigid, but the substituents, particularly flexible side chains, can adopt multiple conformations.

For this compound, the key flexible bond is the C4-CH2NH2 linkage. The rotational freedom around the C(aryl)-C(methylene) and C(methylene)-N bonds allows the aminomethyl group to orient itself in various spatial arrangements. The preferred conformation will be dictated by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding between the aminomethyl group and the lactam oxygen at the C-2 position.

Molecular mechanics calculations and NMR spectroscopy are powerful tools for studying the conformational preferences of such molecules. nih.gov For example, a study on a dopamine (B1211576) receptor agonist, 5-hydroxy-2-(di-n-propylamino)tetralin, demonstrated that the compound preferentially adopts a half-chair conformation with a pseudoequatorial nitrogen substituent. nih.gov While the ring system is different, the principle of identifying low-energy conformations and their correlation with biological activity is directly applicable.

The conformation of the substituent at the C-3 position is also crucial. For 3-benzylideneindolin-2-one (B1620751) derivatives, the configuration around the exocyclic double bond (E/Z isomerism) can be determined by NMR, observing the chemical shifts of protons on the phenyl ring. mdpi.com This geometric isomerism can significantly impact how the molecule fits into a binding pocket.

Understanding the conformational landscape of this compound and its derivatives is key to rational drug design. It allows for the modeling of interactions with target proteins and helps to explain why certain substitution patterns lead to enhanced activity while others are detrimental. The energetically preferred conformations are those that minimize steric hindrance and maximize favorable intramolecular and intermolecular interactions. nih.gov

Molecular Mechanisms of Biological Activity

Enzyme Inhibition and Modulation

Derivatives of the indolin-2-one core structure have been shown to interact with and inhibit several classes of enzymes, suggesting potential therapeutic applications. The following sections detail the mechanisms of inhibition observed for these related compounds.

Protein Tyrosine Kinase Inhibition Mechanisms

The indolin-2-one nucleus is a well-established pharmacophore for the inhibition of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant PTK activity is a hallmark of many diseases, including cancer.

3-Substituted indolin-2-one derivatives have been designed and synthesized as a novel class of tyrosine kinase inhibitors that exhibit selectivity toward different receptor tyrosine kinases (RTKs). The mechanism of inhibition for these compounds is believed to involve binding to the ATP-binding pocket of the RTKs. By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent downstream signaling cascades.

Structure-activity relationship (SAR) studies have provided insights into the features that govern the potency and selectivity of these inhibitors. Key findings include:

3-Substituted Heteroaryl Rings: Compounds with a 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one structure show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, also known as Flk-1.

Bulky Phenyl Ring Substituents: The presence of bulky groups on the phenyl ring at the C-3 position of the indolin-2-one core leads to high selectivity for the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs.

Extended Side Chains: An extended side chain at the C-3 position has been shown to result in high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs.

Table 1: Selectivity of 3-Substituted Indolin-2-one Derivatives for Receptor Tyrosine Kinases

| Structural Feature at C-3 Position | Selective for Receptor Tyrosine Kinase(s) |

|---|---|

| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) |

| Substituted benzylidenyl with bulky groups | EGF and Her-2 |

| Extended side chain | PDGF and VEGF (Flk-1) |

Topoisomerase IV Inhibition Mechanisms

Currently, there is a lack of specific research data on the inhibition of Topoisomerase IV by 4-(aminomethyl)indolin-2-one or its close derivatives.

Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX) Inhibition Mechanisms

Structurally related compounds to this compound have been investigated for their anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. Dual inhibition is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives has been synthesized and evaluated for their inhibitory activity against both COX and 5-LOX. nih.gov One compound in this series demonstrated a balanced inhibition of both enzyme pathways. nih.gov The substitution on the indole (B1671886) ring was found to be crucial for the inhibitory potency. For instance, replacing a bromine atom with other groups like hydrogen, chlorine, fluorine, methyl, or methoxy (B1213986) led to a significant reduction in inhibitory activity. nih.gov

Table 2: Inhibitory Activity of a 3-[4-(aminosulfonyl)phenyl]methylene-indolin-2-one Derivative nih.gov

| Enzyme | IC50 (µM) |

|---|---|

| COX | 0.1 |

| 5-LOX | 0.56 |

Histone Deacetylase (HDAC8) Inhibition

At present, there is no specific research available regarding the inhibition of Histone Deacetylase 8 (HDAC8) by this compound or its closely related derivatives.

Receptor Ligand Binding Studies

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. While direct studies on this compound are not available, the broader class of indoles and related structures has been explored for receptor binding activities.

Oxytocin (B344502) Receptor Ligand Interactions

Currently, there is a lack of specific research data on the interaction of this compound or its derivatives with the oxytocin receptor.

Interactions with Biological Macromolecules and Pathways

The biological activity of small molecules like this compound is contingent on their specific interactions with proteins and other macromolecules, which in turn modulates their function and downstream signaling pathways.

Amyloid-β Aggregation Inhibition Mechanisms

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The indolin-2-one core has been explored in the design of inhibitors of this process. While direct studies on this compound are limited, related azaindolin-2-one derivatives have been investigated as dual inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β) and tau protein aggregation, another key aspect of Alzheimer's pathology. nih.gov The therapeutic strategy for such compounds often involves targeting the formation of neurofibrillary tangles and Aβ plaques. nih.gov For indolin-2-one derivatives in general, the mechanism of Aβ aggregation inhibition could involve direct binding to Aβ monomers or oligomers, thereby stabilizing them in a non-amyloidogenic conformation and preventing their assembly into toxic fibrils. The specific chemical groups on the indolin-2-one ring would mediate these interactions, which could include hydrogen bonding, hydrophobic interactions, and π-π stacking with the amino acid residues of the Aβ peptide.

Nitric Oxide Production Modulation in Cellular Contexts

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS). Dysregulation of NO production is implicated in various inflammatory and neurodegenerative conditions. Certain indolin-2-one derivatives have demonstrated anti-inflammatory properties, which can be linked to the modulation of NO production. mdpi.com The mechanism of action could involve the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov Inhibition of iNOS by an indolin-2-one derivative would likely occur through competitive binding at the active site, preventing the substrate L-arginine from accessing the catalytic machinery. The aminomethyl group at the 4-position of the indolin-2-one ring could play a role in anchoring the molecule within the active site of the enzyme.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interactions between small molecules, like derivatives of 4-(aminomethyl)indolin-2-one, and their protein targets.

Molecular docking studies have been instrumental in elucidating the binding modes of indolin-2-one derivatives with various protein kinases, which are key targets in cancer therapy. nih.gov The indolin-2-one core is essential for the inhibition of these kinases, and its interactions within the ATP-binding pocket are a common feature. nih.govresearchgate.net

c-KIT Kinase Domain: Derivatives of the indolin-2-one scaffold have been identified as potent inhibitors of the c-KIT kinase. nih.govsamipubco.com Docking studies reveal that the indolin-2-one moiety typically forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP binding site. For instance, studies on similar structures show hydrogen bonding between the C=O group of the indolinone ring and the backbone NH of a cysteine residue, and between the NH of the ring and the backbone C=O of a glutamate (B1630785) residue. These interactions mimic the binding of the adenine (B156593) portion of ATP, effectively blocking the enzyme's activity. Hydrophobic interactions with surrounding residues further stabilize the ligand-protein complex. nih.gov

COX-2 (Cyclooxygenase-2): The cyclooxygenase (COX) enzymes are key in mediating inflammatory processes. preprints.org Molecular docking of indolin-2-one and related indole (B1671886) derivatives into the active site of COX-2 has helped to understand their anti-inflammatory potential. researchgate.netresearchgate.net Key interactions often involve the indole ring system fitting into a hydrophobic pocket of the enzyme. Hydrogen bonds can be formed between the carbonyl oxygen of the indolin-2-one core and residues like Serine 530 and Tyrosine 355. Additionally, pi-cation interactions between the aromatic indole ring and arginine residues (e.g., Arg120) are frequently observed, which contribute significantly to the binding affinity. researchgate.net

Other Kinases (VEGFR-2, Aurora Kinases): The indolin-2-one scaffold is a cornerstone of many vascular endothelial growth factor receptor (VEGFR) inhibitors. nih.govmdpi.com Docking simulations show that the indolin-2-one core consistently forms hydrogen bonds with key residues in the hinge region of the VEGFR-2 active site, such as Cys919 and Asp1046. The aminomethyl group at the C4 position can potentially form additional interactions with nearby residues, enhancing binding. Similarly, studies on Aurora kinases show that the indolin-2-one NH and C=O groups interact with hinge region residues like Ala173 and Glu171, which are considered critical for inhibitory potency. nih.govresearchgate.net

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-KIT Kinase | Cysteine, Glutamate | Hydrogen Bonding | nih.gov |

| COX-2 | Ser530, Tyr355, Arg120 | Hydrogen Bonding, Pi-Cation | researchgate.netresearchgate.net |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | mdpi.com |

| Aurora B Kinase | Glu171, Ala173 | Hydrogen Bonding | researchgate.net |

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target protein, typically expressed in kcal/mol. arxiv.org Lower energy scores generally indicate more favorable binding. Docking studies on various indolin-2-one derivatives have predicted their binding affinities against several protein kinases.

For example, a study on novel indolin-2-one based molecules designed as protein kinase inhibitors reported docking scores for its most potent compounds. One derivative, when docked into the active site of VEGFR-2, showed a binding energy comparable to the established inhibitor Sorafenib. nih.govmdpi.com Another compound in the same study exhibited a strong binding affinity for CDK-2. nih.gov Theoretical studies on indolin-2-one derivatives as Aurora B kinase inhibitors calculated MolDock Scores, with the most stable compound showing an interaction energy of -225.90 kcal/mol. researchgate.net These computational predictions are vital for prioritizing compounds for synthesis and biological testing. arxiv.org

| Compound Series | Protein Target | Predicted Binding Score (kcal/mol) | Reference |

|---|---|---|---|

| Indolinone-based derivatives | VEGFR-2 | Similar to Sorafenib | nih.govmdpi.com |

| Indolinone-based derivatives | CDK-2 | Stronger than Indirubin | nih.gov |

| Indolin-2-one derivatives | Aurora B Kinase | -225.90 (most stable) | researchgate.net |

| Thiazolidinone derivatives | c-KIT Tyrosine Kinase | Good interactions reported | samipubco.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

A pharmacophore model represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com

For inhibitors of protein kinases, pharmacophore models based on the indolin-2-one scaffold have been developed. nih.govtbzmed.ac.ir A typical pharmacophore model for kinase inhibitors includes:

One or two hydrogen bond acceptors: Often corresponding to the carbonyl oxygen of the indolin-2-one ring.

One hydrogen bond donor: Corresponding to the NH group of the indolin-2-one ring.

One or more aromatic/hydrophobic regions: Representing the indolin-2-one ring system itself and other aromatic substituents.

These models are generated by aligning a set of active molecules and identifying their common chemical features. nih.govrsc.org They serve as 3D queries for virtual screening of compound libraries to identify new potential inhibitors. tbzmed.ac.ir

QSAR studies on indolin-2-one derivatives have successfully correlated specific structural parameters with their biological efficacy. researchgate.netresearchgate.netpensoft.net Both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov

These studies generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to enhance or diminish biological activity. For instance, in a 3D-QSAR study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors, the CoMFA and CoMSIA models revealed key structural requirements for activity. nih.gov The contour maps indicated regions where:

Sterically favorable groups (green contours): Suggest that bulky substituents in these areas may increase activity.

Sterically unfavorable groups (yellow contours): Indicate that bulky groups here would decrease activity.

Electropositive favorable groups (blue contours): Suggest that electron-donating groups are preferred.

Electronegative favorable groups (red contours): Indicate that electron-withdrawing groups would be beneficial for activity.

Such models provide a rational basis for designing new derivatives with improved potency by modifying the scaffold with substituents that match the favorable properties indicated by the contour maps. nih.govnih.gov

In Silico ADME Profiling (Excluding Toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govmdpi.commdpi.com Various computational models and software, such as SwissADME, are used to predict these properties based on the chemical structure. nih.gov

For indolin-2-one derivatives, in silico ADME studies have been conducted to assess their drug-likeness. mdpi.comresearchgate.netresearchgate.net These analyses typically evaluate parameters related to Lipinski's Rule of Five, which predicts oral bioavailability. The key parameters include:

Molecular Weight (MW): Generally should be ≤ 500 g/mol .

LogP (lipophilicity): An octanol-water partition coefficient, ideally ≤ 5.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, should be ≤ 5.

Hydrogen Bond Acceptors (HBA): The number of N and O atoms, should be ≤ 10.

Studies on various series of indolin-2-one derivatives have shown that many compounds within these series adhere to Lipinski's rules and exhibit promising drug-likeness behavior. mdpi.comnih.gov Predictions often also cover properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. The indolin-2-one scaffold generally provides a good starting point for developing orally bioavailable drugs. mdpi.com

| Parameter | Predicted Value/Compliance | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability | mdpi.comnih.gov |

| Human Intestinal Absorption (HIA) | Often predicted as high | Good absorption from the gut | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted as non-permeant | Lower potential for CNS side effects | nih.gov |

| CYP Enzyme Inhibition (e.g., CYP2D6, CYP3A4) | Generally predicted as non-inhibitors | Lower potential for drug-drug interactions | mdpi.comnih.gov |

Prediction of Oral Absorption and Permeability Parameters

The oral bioavailability of a drug is critically dependent on its absorption from the gastrointestinal tract and its ability to permeate biological membranes. In silico models are widely used to predict these absorption, distribution, metabolism, and excretion (ADME) properties early in the drug discovery process.

One key descriptor for predicting membrane permeability is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. This metric has been shown to correlate well with passive molecular transport through membranes.

Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. wikipedia.org

To penetrate the blood-brain barrier, a TPSA of less than 90 Ų is typically required. wikipedia.org

For this compound, the calculated TPSA is 55.4 Ų. This value is significantly below the 140 Ų threshold, predicting good passive oral absorption. It also falls below the 90 Ų guideline, suggesting the compound may have the potential to cross the blood-brain barrier. While these predictions are favorable, it is important to note that specific computational studies employing sophisticated absorption models for this compound have not been detailed in the reviewed scientific literature.

| ADME-Related Parameter | Predicted Value | General Guideline for Good Oral Absorption |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 55.4 Ų | < 140 Ų |

Conformational Analysis and Energy Minimization

Conformational analysis is a computational method used to identify the preferred three-dimensional arrangements (conformations) of a molecule. Since the shape of a molecule is crucial for its biological activity—determining how it fits into the binding site of a target protein—understanding its stable conformations is essential. This process involves calculating the potential energy of a molecule as its bonds are rotated.

The goal of these calculations is to find the low-energy, stable conformers. This is often achieved through energy minimization, a process where the geometry of the molecule is adjusted to find a structure with the minimum potential energy. bldpharm.com Computational chemists use various algorithms and force fields, such as the Merck Molecular Force Field 94 (MMFF94), to perform these calculations. bldpharm.com The resulting lowest-energy conformation represents the most probable structure of the molecule in a given environment and is critical for subsequent studies like molecular docking. caymanchem.com

While conformational and energy minimization studies are standard practice for evaluating potential drug candidates, including various indolin-2-one derivatives, specific research detailing the conformational preferences and energy minima for this compound was not identified in the reviewed literature. bldpharm.comcaymanchem.com

Supramolecular Inclusion Complex Formation Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key application in pharmaceutics is the formation of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule. This can significantly alter the physicochemical properties of the guest, most notably to enhance its aqueous solubility and stability. nih.gov

The most common host molecules used for this purpose are cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. openeducationalberta.ca The formation of an inclusion complex is driven by the displacement of high-energy water molecules from the hydrophobic cavity and the establishment of favorable van der Waals and hydrophobic interactions between the host and the guest molecule. openeducationalberta.ca

Studies have been conducted on the inclusion of various indole derivatives into cyclodextrin (B1172386) cavities to improve their pharmaceutical properties. broadpharm.com However, a review of the available scientific literature did not yield specific studies on the formation of supramolecular inclusion complexes involving this compound as the guest molecule.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule by its interaction with electromagnetic radiation. umsystem.edu It is a powerful tool for identifying the functional groups present in a molecule, as each group has a characteristic set of vibrational frequencies. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, providing a molecular "fingerprint". thermofisher.commdpi.com The FTIR spectrum of 4-(Aminomethyl)indolin-2-one is expected to exhibit distinct absorption bands corresponding to its key functional moieties: the lactam ring, the primary amine, and the aromatic system.

Key characteristic vibrational frequencies for the functional groups in this compound include:

N-H Stretching: The lactam N-H and the primary amine N-H groups typically show stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine (-NH₂) is expected to display two bands (symmetric and asymmetric stretching), while the secondary amide (lactam) N-H will show a single band. nih.gov

C-H Aromatic Stretching: The C-H bonds on the benzene (B151609) ring give rise to sharp absorption bands above 3000 cm⁻¹.

C-H Aliphatic Stretching: The methylene (B1212753) (-CH₂) groups' symmetric and asymmetric stretching vibrations are observed in the 3000-2850 cm⁻¹ region.

C=O Carbonyl Stretching: A strong, sharp absorption band characteristic of the lactam carbonyl group is expected in the range of 1700-1650 cm⁻¹. This is one of the most prominent peaks in the spectrum. researchgate.net

N-H Bending: The bending vibration of the primary amine appears around 1650-1580 cm⁻¹. The N-H bending of the lactam is also found in this region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide are expected in the 1350-1000 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) & Lactam (-NH-) | 3500 - 3200 |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Methylene (-CH₂-) | 3000 - 2850 |

| C=O Stretch | Lactam | 1700 - 1650 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Amine/Amide | 1350 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the carbon and hydrogen frameworks. thermofisher.com It relies on the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and spatial relationships of atoms. libretexts.org

¹H NMR spectroscopy provides information about the number of different types of protons, the relative number of protons of each type, and the electronic environment of each proton. hw.ac.uk The chemical shift (δ) of each proton is influenced by neighboring atoms and functional groups. oregonstate.edu

For this compound, the expected ¹H NMR spectrum would show signals corresponding to:

Aromatic Protons: The three protons on the benzene ring are expected to resonate in the downfield region, typically between δ 6.5-8.0 ppm, due to the deshielding effect of the aromatic ring current. chemistrysteps.com Their specific chemical shifts and splitting patterns (multiplicities) will depend on their position relative to the other substituents.

Lactam N-H Proton: The proton attached to the lactam nitrogen typically appears as a broad singlet in the δ 7.5-8.5 ppm range, though its position can be highly variable depending on the solvent and concentration.

Aminomethyl Protons (-CH₂-NH₂): The two protons of the methylene group attached to the amine are expected to appear as a singlet around δ 3.5-4.0 ppm. Their proximity to the electron-withdrawing aromatic ring causes a downfield shift.

Indolinone Ring Protons (-CH₂-CO-): The two protons of the methylene group within the five-membered lactam ring are expected to resonate as a singlet around δ 3.0-3.5 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift is variable (δ 1.0-3.5 ppm) and can exchange with deuterium (B1214612) in solvents like D₂O.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

| Lactam (N-H) | 7.5 - 8.5 | Broad Singlet |

| Aminomethyl (-CH₂-NH₂) | 3.5 - 4.0 | Singlet |

| Indolinone (-CH₂-CO-) | 3.0 - 3.5 | Singlet |

| Amine (-NH₂) | 1.0 - 3.5 | Broad Singlet |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton. libretexts.org

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals:

Lactam Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 110-150 ppm. The carbons directly attached to the nitrogen and the aminomethyl group (quaternary carbons) will have different chemical shifts compared to the carbons bearing hydrogen atoms.

Aminomethyl Carbon (-CH₂-NH₂): The carbon of the methylene group adjacent to the amine is expected to have a chemical shift in the range of δ 40-50 ppm.

Indolinone Ring Carbon (-CH₂-CO-): The methylene carbon within the lactam ring is predicted to appear in the δ 35-45 ppm region.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Lactam (C=O) | 170 - 180 |

| Aromatic (C-Ar) | 110 - 150 |

| Aminomethyl (-CH₂-NH₂) | 40 - 50 |

| Indolinone (-CH₂-CO-) | 35 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₉H₁₀N₂O), the expected molecular weight is approximately 162.19 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation of the molecular ion provides structural clues. wikipedia.org Common fragmentation pathways for this molecule could include:

Benzylic Cleavage: A characteristic fragmentation for compounds with a benzylic amine is the cleavage of the C-C bond adjacent to the nitrogen and the aromatic ring. This would result in the loss of the aminomethyl group (-CH₂NH₂) as a radical, leading to a significant fragment ion.

Loss of NH₃: A common fragmentation pathway for primary amines can involve the loss of ammonia.

Ring Cleavage: The indolinone ring system can undergo fragmentation, such as the loss of carbon monoxide (CO) from the lactam carbonyl group.

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Molecular Ion Peak (M⁺) | m/z ≈ 162 |

| Key Fragmentation | Benzylic cleavage, loss of CO, loss of NH₃ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. eltra.com This technique is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from its molecular formula, C₉H₁₀N₂O.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 66.65% |

| Hydrogen (H) | 6.22% |

| Nitrogen (N) | 17.27% |

| Oxygen (O) | 9.86% |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic methods are fundamental in the synthesis and quality control of pharmaceutical compounds, providing critical information on purity and the presence of related substances. For this compound, Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique to monitor reaction progress, identify fractions from column chromatography, and assess the purity of the final product. silicycle.comualberta.ca

The separation principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). ualberta.ca For a compound like this compound, which possesses both a polar primary amine and a moderately polar indolinone core, the choice of these phases is crucial for achieving effective separation from starting materials, by-products, and degradation products.

Stationary Phase Selection

The most commonly used stationary phase for the analysis of polar organic compounds such as aromatic amines and indolinone derivatives is silica (B1680970) gel (SiO₂). sciencemadness.orgaip.org Its surface contains acidic silanol (B1196071) groups (Si-OH) that can interact strongly with polar functional groups through hydrogen bonding. chromatographyonline.com Due to the basic nature of the aminomethyl group in this compound, strong interactions with the acidic silica gel can sometimes lead to spot tailing or streaking. sciencemadness.org In such cases, a small amount of a basic modifier, like triethylamine (B128534) or ammonia, can be added to the mobile phase to saturate the active sites on the silica and produce more compact, well-defined spots. sciencemadness.org Alternatively, alumina (B75360) (Al₂O₃) plates can be used, which are available in basic, neutral, or acidic forms, although silica gel is more common for this class of compounds. sciencemadness.org

Mobile Phase and Elution

The choice of the mobile phase, or eluent, determines the mobility of the compound on the TLC plate. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.calibretexts.org An ideal Rf value typically lies between 0.3 and 0.7 to ensure good separation from other potential spots. ualberta.ca

Given the polarity of this compound, a single non-polar solvent like hexane (B92381) would be insufficient to move the compound from the origin. Therefore, a mixture of solvents is typically employed. Common mobile phase systems for separating indolinone derivatives and aromatic amines include combinations of a moderately polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, ethanol). sciencemadness.orgaip.org

The table below outlines potential TLC systems for the purity assessment of this compound. The Rf values are representative and can vary based on specific experimental conditions such as chamber saturation, temperature, and the specific brand of TLC plates. ictsl.net

| Stationary Phase | Mobile Phase (Solvent System, v/v) | Expected Rf Range | Rationale |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane : Methanol (9:1) | 0.3 - 0.45 | A standard system providing moderate polarity suitable for eluting the compound effectively. |

| Silica Gel 60 F254 | Ethyl Acetate : Methanol (8:2) | 0.4 - 0.55 | A slightly more polar system that can increase the mobility of the compound. |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane : Triethylamine (5:4:1) | 0.35 - 0.5 | The inclusion of triethylamine helps to mitigate spot tailing caused by the basic amine group. |

Visualization Techniques

Since this compound is a colorless compound, methods are required to visualize the spots on the developed TLC plate. reachdevices.com Both non-destructive and destructive techniques are applicable.

Ultraviolet (UV) Light: The indolin-2-one core contains a conjugated aromatic system that absorbs UV radiation. When a TLC plate containing a fluorescent indicator (typically designated as F254) is viewed under short-wave UV light (254 nm), the compound will appear as a dark spot against a green fluorescent background. libretexts.org This is a primary, non-destructive method of visualization. silicycle.com

Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber is a common, semi-destructive method. libretexts.org Iodine complexes with most organic compounds, rendering them visible as yellowish-brown spots. tandfonline.com

Staining Reagents: Specific chemical stains can be used for visualization, which often involves dipping or spraying the plate followed by heating.

Ninhydrin: This reagent is highly specific for primary and secondary amines. reachdevices.comillinois.edu It reacts with the aminomethyl group of this compound to produce a characteristic pink to purple colored spot (Ruhemann's purple) upon heating. illinois.edu This makes it an excellent choice for specifically identifying the target compound among other non-amine impurities.

Potassium Permanganate (KMnO₄): This is a general oxidizing stain. It reacts with compounds that can be oxidized, including the amine group, to produce yellow or brown spots on a purple background. illinois.edu

The table below summarizes the visualization methods applicable to this compound.

| Method | Principle | Expected Result for this compound |

|---|---|---|

| UV Light (254 nm) | UV absorbance by the conjugated indolinone ring system. | Dark spot on a fluorescent green background. |

| Iodine Chamber | Complexation of iodine with the organic molecule. | Yellowish-brown spot. |

| Ninhydrin Stain | Reaction with the primary amine group. | Pink to purple spot upon heating. |

| Potassium Permanganate Stain | Oxidation of the amine or other functional groups. | Yellow to brown spot on a purple background. |

By employing these TLC techniques, the purity of a sample of this compound can be qualitatively assessed with a high degree of confidence. The presence of multiple spots would indicate impurities, and by comparing the Rf value of the main spot with that of a pure reference standard, the identity of the compound can be tentatively confirmed. libretexts.org

Future Research Directions and Unexplored Avenues for 4 Aminomethyl Indolin 2 One

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. oncotarget.comnih.gov While much research has focused on substitutions at the C3 and N1 positions, the potential of derivatives such as 4-(aminomethyl)indolin-2-one remains an area ripe for further exploration. The future of research concerning this compound and its analogs is poised to branch into several key areas, from innovative synthesis to the exploration of novel biological functions and the integration of cutting-edge computational methods.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Aminomethyl)indolin-2-one derivatives, and how are structural isomers resolved?

- Methodological Answer : The synthesis typically involves condensation reactions between indolin-2-one precursors and substituted aldehydes under acidic conditions (e.g., acetic acid reflux). For example, 3-benzylidene-indolin-2-one derivatives are synthesized via Knoevenagel condensation, followed by alkylation using sodium hydride (NaH) in DMF and alkyl halides to introduce substituents at the indole nitrogen . Structural isomers (e.g., E/Z configurations) are resolved using silica gel column chromatography with optimized solvent systems (e.g., ethyl acetate/petroleum ether mixtures) and confirmed via H NMR analysis of olefinic proton coupling constants .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : H and C NMR spectroscopy are critical for confirming regiochemistry and stereochemistry. Key spectral signatures include:

Q. What biological assays are commonly used to screen this compound derivatives for activity?

- Methodological Answer : Initial screening often involves in vitro assays such as:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Anticancer activity : MTT or SRB assays using human cancer cell lines (e.g., MCF-7, A549) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., urokinase-type plasminogen activator) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Yield optimization requires systematic variation of:

- Catalysts : Ethylenediamine or piperidine for condensation efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance alkylation reactions .

- Temperature : Reflux (~80–100°C) for condensation vs. 0°C for NaH-mediated alkylation .

For example, substituting Fe/HCl for nitro-group reduction achieves 67% yield in 3-(3-(4-aminophenyl)allylidene)indolin-2-one synthesis .

Q. How do structural modifications (e.g., fluorinated substituents) influence the biological activity of this compound analogs?

- Methodological Answer : Fluorinated groups (e.g., -CF, -OCF) enhance metabolic stability and binding affinity via hydrophobic interactions. For instance:

- 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one shows improved pharmacokinetic properties due to reduced CYP450 metabolism .

- 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits enhanced kinase inhibition via π-π stacking with aromatic residues .

Quantitative structure-activity relationship (QSAR) models can predict activity trends using Hammett constants () and logP values .

Q. How can computational methods predict binding modes of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GAFF force fields) are used to:

- Identify key binding pockets (e.g., ATP-binding sites in kinases).

- Calculate binding free energies (MM-PBSA/GBSA methods).

For example, ligand parameterization of 4-(aminomethyl)benzoic acid in complex with urokinase (PDB: 3KGP) revealed hydrogen bonding with Ser195 and hydrophobic interactions with Leu41 .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Solutions include:

- Dose-response validation : Re-test compounds across multiple concentrations.

- Selectivity profiling : Screen against related enzymes (e.g., kinase panels).

- Structural analysis : Compare X-ray co-crystal structures to identify critical binding residues (e.g., hydroxyl vs. methoxy groups in 3-(4-hydroxyphenylimino)indolin-2-one vs. 3-(4-methoxyphenylimino) derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.